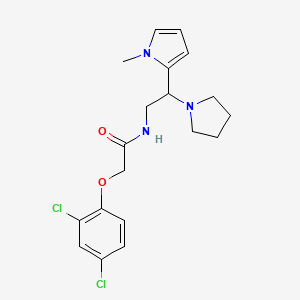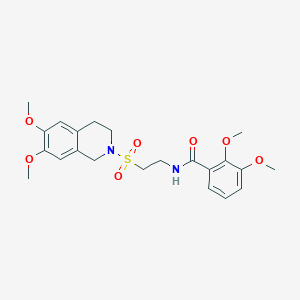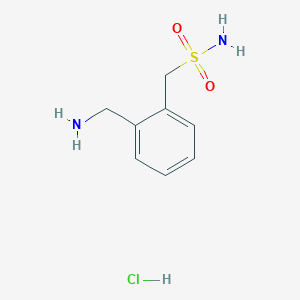![molecular formula C18H13N5O2 B2984304 2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide CAS No. 1808894-34-9](/img/structure/B2984304.png)
2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as CEP-33779 and belongs to the family of pyridine carboxamide compounds. The purpose of
作用机制
The mechanism of action of 2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide involves the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. By inhibiting the activity of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the development and progression of various diseases, including cancer and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, reduce the expression of pro-inflammatory cytokines and chemokines, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce tumor growth and metastasis, reduce inflammation, and improve survival in animal models of cancer and autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide in lab experiments is its high selectivity for NF-κB inhibition, which reduces the potential for off-target effects. This compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its use in certain assays.
未来方向
There are several future directions for the research and development of 2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and autoimmune diseases. Furthermore, the potential use of this compound in other fields, such as neurodegenerative diseases and infectious diseases, can also be explored.
合成方法
The synthesis method of 2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide involves the reaction of 4-chloropyridine with 4-aminobenzamide in the presence of a base, followed by the reaction with 1-methyl-1H-imidazole-2-carboxylic acid to obtain the final product. This method has been optimized to obtain high yields and purity of the compound.
科学研究应用
2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential application in various fields, including cancer research, inflammation, and autoimmune diseases. In cancer research, this compound has been shown to inhibit the activity of a protein called nuclear factor-kappa B (NF-κB), which is known to be involved in the development and progression of cancer. Inflammation and autoimmune diseases are also associated with the activity of NF-κB, and therefore, this compound has been studied for its potential therapeutic use in these conditions.
属性
IUPAC Name |
2-cyano-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c1-23-9-8-21-17(23)16(24)12-2-4-14(5-3-12)22-18(25)13-6-7-20-15(10-13)11-19/h2-10H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBHAPKDUIKZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2984224.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984226.png)

![2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2984229.png)
![Ethyl 2-[{[4-(acetylamino)phenyl]sulfonyl}-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2984230.png)

![Benzyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2984232.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2984235.png)
![(E)-6-(4-methoxystyryl)-3-phenethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984239.png)

![[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid](/img/structure/B2984243.png)
![6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2984244.png)
